molecular formula C20H36O2 B1205476 Methyl sterculate CAS No. 3220-60-8

Methyl sterculate

Cat. No. B1205476
CAS RN: 3220-60-8
M. Wt: 308.5 g/mol
InChI Key: CMRNMZJAUFXOQF-UHFFFAOYSA-N
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Description

"Methyl Sterculate" is a compound that has been isolated and synthesized through various chemical reactions. It is primarily derived from methyl stearolate through photolysis or other synthetic methods involving diazomethane and has been studied for its unique chemical and physical properties.

Synthesis Analysis

Methyl Sterculate is synthesized from methyl stearolate by photolysis of diazomethane in the presence of methyl stearolate, resulting in a separable amount of the photoproduct with a yield of 9.5%. The presence of the cyclopropene structure in methyl sterculate is confirmed through spectroscopy and chemical methods (Altenburger, Berry, & Deutschman, 1970). Another method involves the reaction of methyl stearolate and diazomethane in the presence of copper bronze to form methyl 9,10-carbethoxymethano-9-octadecenoate, which upon further reactions yields methyl sterculate (GenslerWalter, 1969).

Scientific Research Applications

1. Ring Opening Oxidation

  • Summary of Application: Methyl sterculate is used in the study of new ring opening oxidation reactions. This involves the air oxidation of cyclopropane fatty acid methyl esters, including methyl sterculate and malvalate .
  • Methods of Application: The method involves the air oxidation of methyl sterculate, which results in the cleavage of the cyclopropene ring to afford a pair of conjugated enones containing a terminal methylene group .
  • Results or Outcomes: The outcome of this reaction is the formation of a pair of conjugated enones containing a terminal methylene group .

2. Reaction with Silver Nitrate-Silica Gel

  • Summary of Application: Methyl sterculate reacts with silver nitrate-silica gel, and this reaction is used as a basis for the estimation of cyclopropene fatty acids .
  • Methods of Application: The method involves the reaction of methyl sterculate with silver nitrate-silica gel. This reaction causes the methyl esters of cyclopropene fatty acids to undergo ring opening, yielding pairs of isomers with methylene, hydroxymethyl, or nitratomethyl side-chains at the original ring positions .
  • Results or Outcomes: The main products from methyl sterculate were the methyl 9 (or 10)-methylene octadec-10 (or 8)-enoates. Hydrogenation quantitatively converted this mixture of isomeric pairs to a mixture of methyl 9- and methyl 10-methyloctadecanoates .

3. Mitogenic Effect on Rat Liver

  • Summary of Application: Methyl sterculate, a cyclopropenoid fatty acid ester, is capable of stimulating hepatocytes in the rat to divide . This mitogenic effect is used to study cell division and growth .
  • Methods of Application: Methyl sterculate was chemically modified by hydrogenation, halogenation, and polymerization, and these compounds were administered to rats and tested for their mitogenic effect .

4. Phytochemical Evaluation of Hibiscus rosa-sinensis

  • Summary of Application: Methyl sterculate is found in Hibiscus rosa-sinensis and is used in the phytochemical evaluation of the plant .
  • Methods of Application: The method involves the extraction and analysis of the plant’s chemical constituents, including methyl sterculate .
  • Results or Outcomes: The presence of methyl sterculate in Hibiscus rosa-sinensis contributes to the plant’s overall chemical profile .

5. Preparation of Malvalic and Sterculic Acid Methyl Esters

  • Summary of Application: Methyl sterculate is used in the preparation of highly pure malvalic (cis-8,9-methyleneheptadec-8-enoic) and sterculic (cis-9,10-methyleneoctadec-9-enoic) acid methyl esters starting from Bombax munguba and Sterculia foetida seed oils .
  • Methods of Application: The method involves the extraction and purification of methyl sterculate from Bombax munguba and Sterculia foetida seed oils .
  • Results or Outcomes: The outcome of this process is the production of highly pure malvalic and sterculic acid methyl esters .

6. Reaction with Silver Nitrate-Silica Gel

  • Summary of Application: Methyl sterculate reacts with silver nitrate-silica gel, and this reaction is used as a basis for the estimation of cyclopropene fatty acids .
  • Methods of Application: The method involves the reaction of methyl sterculate with silver nitrate-silica gel. This reaction causes the methyl esters of cyclopropene fatty acids to undergo ring opening, yielding pairs of isomers with methylene, hydroxymethyl, or nitratomethyl side-chains at the original ring positions .
  • Results or Outcomes: The main products from methyl sterculate were the methyl 9 (or 10)-methylene octadec-10 (or 8)-enoates .

Future Directions

Methyl sterculate and its derivatives have shown potential in the treatment of various diseases. For instance, it has been found to have anti-inflammatory and protective roles in retinal diseases such as age-related macular degeneration (AMD) . This suggests that this compound may be useful in the development of new therapies for human diseases .

properties

IUPAC Name

methyl 8-(2-octylcyclopropen-1-yl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRNMZJAUFXOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(C1)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873118
Record name Methyl sterculate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl sterculate

CAS RN

3220-60-8
Record name Methyl sterculate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl sterculate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
376
Citations
WJ Gensler, MB Floyd, R Yanase… - Journal of the American …, 1970 - ACS Publications
… insertion, thebest yield of methyl sterculate corresponding to a quantitative utilization of … The low yield plus the formidable task of separating methyl sterculate from a mixture of closely …
Number of citations: 34 pubs.acs.org
NE Pawlowski, TA Eisele, DJ Lee, JE Nixon… - Chemistry and physics …, 1974 - Elsevier
… Methyl malvalate and methyl sterculate were obtained from Sterculia foetida oil. After transesterification of the oil with methanol, high vacuum distillation yields fractions containing 65% …
Number of citations: 13 www.sciencedirect.com
CE Rolph, RS Moreton, JL Harwood - 1987 - portlandpress.com
… The presence of methyl sterculate in the growth media was … after the initial exposure to methyl sterculate. During this time … after 10h of treatment with methyl sterculate, after which time …
Number of citations: 1 portlandpress.com
JL White, A Zarins, RO Feuge - Journal of the American Oil …, 1977 - Wiley Online Library
… Methyl sterculate was prepared from Sterculia foetida oil, which contained about 44% … Methyl dihydrosterculate was prepared by hydrogenating the methyl sterculate under the same …
Number of citations: 8 aocs.onlinelibrary.wiley.com
HW Kircher - Journal of the American Oil Chemists' Society, 1964 - Wiley Online Library
… methyl sterculate (206 g). The fractionation procedure was followed by gas chromatography. Although methyl sterculate … Freshly distilled methyl sterculate (32.08 g) was saponified at …
Number of citations: 86 aocs.onlinelibrary.wiley.com
AR Johnson, KE Murray, AC Fogerty, BH Kennett… - Lipids, 1967 - Springer
… Thus the main products from methyl sterculate were the methyl 9 (or 10)-methylene octadec-10 (or 8)-enoates, and, in lesser quantities, the methyl 9 (or 10)-(nitratomethyl)-octadec-9-…
Number of citations: 32 link.springer.com
E Fehling, S Schönwiese, E Klein… - Journal of the American …, 1998 - Springer
… This paper presents a simple method for the preparation of both methyl malvalate and methyl sterculate of high purity, which may be useful for GC and HPLC comparison as well as …
Number of citations: 10 link.springer.com
JA Pearson, AC Fogerty, AR Johnson, FS Shenstone - Lipids, 1972 - Springer
… Dietary methyl sterculate reduced the incorporation of … by methyl sterculate irrespective of whether the precursor was acetate or stearate acid. In laying hens receiving methyl sterculate …
Number of citations: 8 link.springer.com
WJ Gensler, KW Pober, DM Solomon… - The Journal of Organic …, 1970 - ACS Publications
… Methyl sterculate has been synthesized.3 … Another pathway was modeled after the earlier synthesis of methyl sterculate from methyl 9-octadecynoate.3 The starting ester, methyl 8-…
Number of citations: 3 pubs.acs.org
DJ Lee, JH Wales, RO Sinnhuber - Cancer research, 1971 - AACR
… Methyl sterculate and methyl malvalate were added directly to salmon oil in amounts … 20 ppb aflatoxin B1 or 20 ppb aflatoxin B1 plus 100 ppm methyl sterculate. After 1, 5, 10, 20, and 30 …
Number of citations: 109 aacrjournals.org

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